Home > Products > Screening Compounds P90661 > Deudextromethorphan hydrobromide
Deudextromethorphan hydrobromide - 1373497-18-7

Deudextromethorphan hydrobromide

Catalog Number: EVT-267389
CAS Number: 1373497-18-7
Molecular Formula: C18H28BrNO2
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dextromethorphan D6 hydrobromide monohydrate is discontinued and not available from MedKoo.
Overview

Deudextromethorphan hydrobromide is a deuterated derivative of dextromethorphan, a widely used cough suppressant. This compound has garnered attention for its potential therapeutic applications, particularly in treating agitation associated with Alzheimer's disease. Dextromethorphan itself is an opioid derivative that acts primarily as a central nervous system depressant. The deuterated form, which replaces hydrogen atoms with deuterium, aims to enhance metabolic stability and reduce side effects compared to its parent compound.

Source

Deudextromethorphan hydrobromide is synthesized from dextromethorphan through various chemical methods that incorporate deuterium into the molecular structure. The compound is typically available in the form of a hydrobromide salt, which increases its solubility in water and facilitates its use in pharmaceutical formulations.

Classification

Deudextromethorphan hydrobromide falls under the category of pharmacological agents known as antitussives. It is classified as a non-opioid cough suppressant and is often investigated for its neuropsychiatric applications due to its interaction with various neurotransmitter systems.

Synthesis Analysis

Methods

The synthesis of deudextromethorphan involves several methodologies, primarily focusing on the selective incorporation of deuterium into the dextromethorphan structure. Traditional synthesis methods include:

  • Methylation Reactions: Using potassium hydroxide in dimethyl sulfoxide, moderate conversion rates (70-72%) can be achieved. Modifications with sodium hydroxide and other solvents can enhance yields to approximately 93-95% .
  • Deuteration Techniques: The introduction of deuterium can be achieved through specific methylation reactions, often utilizing reagents like sodium hydride in tetrahydrofuran for high conversion rates (>95%) .
  • O-Demethylation: This process transforms dextromethorphan into dextrorphan using boron tribromide or hydrogen bromide, which are effective for producing the desired metabolites .

Technical Details

The synthesis pathways often involve complex reaction conditions and purification steps, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to ensure the purity and identity of the synthesized compounds.

Molecular Structure Analysis

Structure

Deudextromethorphan hydrobromide retains the core structure of dextromethorphan but features deuterium atoms at specific positions. The molecular formula can be represented as C18H24D3BrN1O1C_{18}H_{24}D_3BrN_1O_1, indicating the presence of deuterium isotopes.

Data

  • Molecular Weight: Approximately 315.3 g/mol.
  • Solubility: The hydrobromide salt form is soluble in water up to 1.5 g/100 mL at 25 °C .
  • Specific Rotation: The specific rotation in water is +27.6° at 20 °C .
Chemical Reactions Analysis

Reactions

Deudextromethorphan undergoes various chemical reactions similar to those of its parent compound, including:

  • Metabolic Reactions: In vivo metabolism predominantly involves O-demethylation to dextrorphan, facilitated by cytochrome P450 enzymes, particularly CYP2D6 .
  • Pharmacokinetic Interactions: Co-administration with quinidine sulfate has been shown to inhibit CYP2D6 metabolism, significantly increasing the bioavailability of deudextromethorphan .

Technical Details

The metabolic pathway of deudextromethorphan differs from that of dextromethorphan due to the presence of deuterium, which alters its pharmacokinetic profile by reducing susceptibility to metabolic breakdown .

Mechanism of Action

Process

Deudextromethorphan exerts its effects primarily through modulation of neurotransmitter systems in the brain:

  • Receptor Interactions: It binds to sigma-1 receptors, N-methyl-D-aspartate receptors, and nicotinic acetylcholine receptors, influencing neurotransmission related to mood and cognition .
  • Neurotransmitter Modulation: The compound may enhance serotonin and norepinephrine signaling while inhibiting excitatory neurotransmission through NMDA receptor antagonism.

Data

Research indicates that deudextromethorphan's mechanism may help alleviate agitation symptoms by restoring balance in neurotransmitter systems disrupted in conditions like Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an odorless white powder.
  • Melting Point: Specific melting point data for the hydrobromide salt variant may vary but generally aligns with similar compounds.

Chemical Properties

  • Stability: Deuteriated compounds like deudextromethorphan exhibit increased stability compared to their non-deuterated counterparts.
  • Solubility: Enhanced solubility due to the hydrobromide form allows for better formulation in liquid medications.
Applications

Scientific Uses

Deudextromethorphan hydrobromide is being explored for various therapeutic applications:

  • Alzheimer's Disease: Clinical trials are investigating its efficacy in treating agitation associated with Alzheimer's dementia, showcasing promising results in improving behavioral symptoms .
  • Neuropsychiatric Disorders: Its potential extends to other psychiatric conditions where modulation of neurotransmitter systems may provide therapeutic benefits.
Introduction to Deudextromethorphan Hydrobromide

Chemical Structure and Stereochemical Properties

Deudextromethorphan hydrobromide possesses the molecular formula C18H19D6NO·HBr and a molecular weight of 358.35 g/mol [5] [9]. Its core structure retains the morphinan backbone characteristic of dextromethorphan – a pentacyclic framework comprising three cyclohexane rings (A, B, and C), one cycloheptane ring (D), and a piperidine ring (E). The compound features methyl and methoxy groups attached to the nitrogen atom (N17) and at the C3 position of ring A, respectively [3].

Table 1: Molecular Structure Comparison

PropertyDextromethorphan HBrDeudextromethorphan HBr
Molecular FormulaC₁₈H₂₅NO·HBrC₁₈H₁₉D₆NO·HBr
CAS Number6700-34-11079043-55-2
IUPAC Name(4bS,8aR,9S)-3-Methoxy-11-methyl-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene hydrobromide(4bS,8aR,9S)-3-(Methoxy-d₃)-11-(methyl-d₃)-6,7,8,8a,9,10-hexahydro-5H-9,4b-(epiminoethano)phenanthrene hydrobromide
Chiral Centers3 (C9, C13, C14)3 (C9, C13, C14)

The stereochemistry is defined by three chiral centers, conferring a specific three-dimensional orientation critical for receptor interactions. The absolute configuration is designated as 4bS, 8aR, 9S, indicating the stereochemistry at the key junctures of the ring system [3] [9]. Deuterium atoms replace hydrogen at the N-methyl group (-N-C2H3) and the O-methyl group (-O-C2H3), positions directly involved in metabolic demethylation pathways. This isotopic substitution does not alter the electron configuration or van der Waals radius but increases bond strength (C-D vs. C-H) and mass, thereby influencing reaction kinetics at these molecular sites [4] [7].

Pharmacological Classification and Historical Development

Deudextromethorphan hydrobromide is pharmacologically classified as a multimodal neuroactive agent with combined actions:

  • Sigma-1 Receptor Agonism: Modulates intracellular calcium signaling, neuroplasticity, and cellular stress responses [2] [6].
  • Uncompetitive NMDA Receptor Antagonism: Binds to the phencyclidine site within the ion channel, blocking glutamate-driven excitatory currents [3] [6].
  • Serotonin and Norepinephrine Reuptake Inhibition (SNRI): Increases synaptic concentrations of monoamines via transporter blockade (SERT Ki = 23-40 nM; NET Ki = 240+ nM) [2] [3].

Historically, its development stems from efforts to overcome metabolic limitations of dextromethorphan. While dextromethorphan demonstrated neuroactive potential beyond cough suppression, its clinical utility was hampered by extensive and variable first-pass metabolism (>90%) via cytochrome P450 2D6 (CYP2D6) into dextrorphan – an active metabolite with distinct NMDA-blocking properties but reduced sigma-1 affinity [3] [6]. Concert Pharmaceuticals pioneered deuterium modification of dextromethorphan, synthesizing deudextromethorphan (d6-dextromethorphan) to impede this metabolic pathway. The compound (designated C-10003 or CTP-786) entered development under a collaboration with Avanir Pharmaceuticals, who advanced it as AVP-786 in clinical programs [8] [10]. Key milestones include:

  • Phase II Investigation: Initiated for major depressive disorder (NCT02153502) based on the neuroplasticity-enhancing potential shared with ketamine but via a multimodal mechanism [2] [8].
  • Phase III Development: Expanded into agitation associated with dementia and Alzheimer's disease, schizophrenia, and neurodegenerative conditions, leveraging its glutamate-modulating and neuroprotective properties [8] [10].
  • Program Restructuring: Otsuka Pharmaceutical (parent company of Avanir) discontinued development in 2024, halting ongoing trials despite reaching Phase III stages for several indications [8].

Deuterium Substitution: Rationale and Metabolic Implications

Deuterium (²H or D), a stable, non-radioactive hydrogen isotope, exerts a kinetic isotope effect (KIE) when incorporated into molecules at metabolically vulnerable sites. The C-D bond exhibits greater bond strength (by ~1-1.5 kcal/mol) and lower vibrational frequency than the C-H bond, requiring higher activation energy for cleavage [4] [7]. This translates into reduced reaction rates for oxidative processes mediated by cytochrome P450 enzymes – particularly demethylation reactions critical to dextromethorphan's metabolism.

Deudextromethorphan incorporates deuterium at two key positions:

  • N-Methyl Group (-N-CD₃): Site of oxidative N-demethylation to 3-hydroxymorphinan metabolites.
  • O-Methyl Group (-O-CD₃): Site of O-demethylation forming the primary metabolite dextrorphan [2] [4].

Table 2: Metabolic Impact of Deuterium Substitution

Metabolic ParameterDextromethorphanDeudextromethorphanImpact of Deuteration
Primary Metabolic PathwayCYP2D6-mediated O-demethylation (→ dextrorphan)Reduced CYP2D6-mediated O-demethylationShift towards CYP3A4/5 metabolism (3-methoxymorphinan)
CYP2D6 Km~5.5 µM (high affinity)Increased due to KIEReduced catalytic efficiency (kcat/Km)
Deuterium KIE (kH/kD)-2-5 (per deuterium atom)Cumulative KIE ~5-10 for -CD₃ groups
Quinidine Requirement (in combo)High (CYP2D6 inhibition essential)ReducedLower quinidine dose minimizes cardiac/K+ channel risks [2] [10]

The deuterium kinetic isotope effect (DKIE) reduces the rate of CYP2D6-catalyzed O-demethylation by 2-10 fold, depending on the specific enzyme kinetics and the cumulative effect of multiple deuterium atoms [4] [7]. Consequently:

  • Metabolic Shunting: More drug is diverted towards alternative pathways, primarily CYP3A4/5-mediated N-demethylation to 3-methoxymorphinan, a metabolite with negligible NMDA activity but retained sigma-1 affinity [2] [10].
  • Increased Parent Drug Exposure: Deuteration enhances oral bioavailability and extends elimination half-life (t½), particularly in CYP2D6 extensive metabolizers where dextromethorphan t½ is typically 2-4 hours versus 24 hours in poor metabolizers. Deudextromethorphan achieves a pharmacokinetic profile resembling the poor metabolizer phenotype across all genotypes [2] [7].
  • Reduced DXO Formation: Lower dextrorphan (DXO) generation minimizes contributions from this potent NMDA antagonist, potentially altering the therapeutic profile towards greater sigma-1 and SNRI activity [2] [10].
  • Combo Therapy Rationale: When combined with quinidine (a CYP2D6 inhibitor), deuteration allows substantially lower quinidine doses (e.g., 10 mg vs. 100 mg in Nuedexta®) to achieve equivalent dextromethorphan exposure, mitigating quinidine-related adverse effects (QT prolongation, drug interactions) [8] [10].

This strategic deuteration exemplifies rational drug design to optimize metabolic stability and reduce pharmacokinetic variability, translating into improved pharmacodynamic consistency for neuropsychiatric indications.

Properties

CAS Number

1373497-18-7

Product Name

Deudextromethorphan hydrobromide

IUPAC Name

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide

Molecular Formula

C18H28BrNO2

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;;

InChI Key

STTADZBLEUMJRG-CDZAPMPLSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Solubility

Soluble in DMSO

Synonyms

Dextromethorphan D6 hydrobromide monohydrate; AVP-786; CTP-786; AVP786; CTP786; Deudextromethorphan hydrobromide

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.